N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a hydroxyethyl-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-bromoethanol to form the hydroxyethyl intermediate. Finally, the thiophene ring is introduced via a substitution reaction with thiophene-2-thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressure.
Substitution: Electrophiles such as bromine in acetic acid.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-aminobenzamide.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzoate: Similar structure but with an ester group instead of an amide group.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the hydroxyethyl-thiophene moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-11(12-5-2-6-20-12)8-14-13(17)9-3-1-4-10(7-9)15(18)19/h1-7,11,16H,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVQGQBGHJKYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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